molecular formula C5H5FN6O11 B14304573 N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide CAS No. 116120-94-6

N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide

Cat. No.: B14304573
CAS No.: 116120-94-6
M. Wt: 344.13 g/mol
InChI Key: VRFFCKSXZNAHSL-UHFFFAOYSA-N
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Description

N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is a compound of interest in the field of energetic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide typically involves a multi-step process. One common method includes the Michael addition of NH-azoles to 1,1-dinitroethene, generated from 1,1,1-trinitroethane, followed by fluorination . This method provides the N-dinitrofluoroethylated nitrogen heterocycles in moderate to good overall yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide involves the release of energy through the breaking of chemical bonds. The presence of multiple nitro groups and a fluorine atom contributes to its high energy release upon decomposition. The molecular targets and pathways involved in its action are primarily related to its energetic properties and reactivity with other compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted energetic materials such as:

Uniqueness

N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is unique due to its specific combination of nitro groups and a fluorine atom, which provide a distinct balance of stability and high energy content. This makes it particularly valuable in applications requiring controlled energy release.

Properties

CAS No.

116120-94-6

Molecular Formula

C5H5FN6O11

Molecular Weight

344.13 g/mol

IUPAC Name

N-(2-fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide

InChI

InChI=1S/C5H5FN6O11/c6-4(8(14)15,9(16)17)2-7-3(13)1-5(10(18)19,11(20)21)12(22)23/h1-2H2,(H,7,13)

InChI Key

VRFFCKSXZNAHSL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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